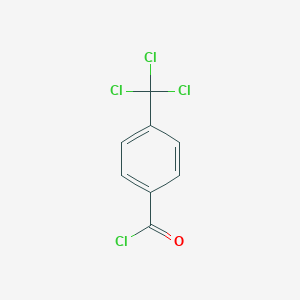

4-(Trichloromethyl)benzoyl chloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of aromatic acid chlorides, including compounds similar to 4-(trichloromethyl)benzoyl chloride, can be efficiently achieved through reactions involving trichloromethylarenes and sulfur dioxide. These reactions proceed at lower temperatures in the presence of Lewis acids, such as antimony pentachloride, which facilitates the production of the desired aroyl chloride compounds in high yields. Such processes underscore the adaptability of trichloromethylarenes in synthesizing complex aromatic acid chlorides under catalyzed conditions (Rondestvedt, 1976).

Aplicaciones Científicas De Investigación

Acylation of Azaindoles : Zhang et al. (2002) explored conditions for attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to azaindoles, with best results achieved using AlCl3 in CH2Cl2 followed by the addition of an acyl chloride at room temperature (Zhang et al., 2002).

Esterification with Aromatic Acyl-1,2,4-triazole : Kohsaka et al. (2018) showed that benzoyl-1,2,4-triazole underwent esterification with primary alcohol, catalyzed by DMAP, at a rate comparable to benzoyl chloride. This method is effective for protecting acid-sensitive alcohol and polyester synthesis (Kohsaka et al., 2018).

Inverse Phase Transfer Catalysis : Wang et al. (2000) examined the reaction of benzoyl chloride and sodium glycinate catalyzed by DMAP in an alkaline aqueous solution/dichloromethane two-phase medium, providing insights into reaction kinetics and conditions (Wang et al., 2000).

Amine-Catalyzed Ester Formation : Hubbard and Brittain (1998) used stopped-flow FT-IR spectroscopy to study amine-catalyzed reactions of benzoyl chloride with butanol or phenol, contributing to the understanding of reaction mechanisms in ester formation (Hubbard & Brittain, 1998).

Antimicrobial Activity in Polymer Films : Matche et al. (2006) investigated the incorporation of benzoyl chloride into an ethylene acrylic acid polymer matrix for antimicrobial applications, particularly in food preservation (Matche et al., 2006).

Photosensitive Mesogens for Optical Switching : Jaworska et al. (2017) studied 4-(4′-alkyloxyphenylazo)benzoyl chlorides for their liquid-crystalline properties and potential in optical switching applications (Jaworska et al., 2017).

Synthesis of 4-Chloro-4′-(chlorodifluoromethoxy)benzophenone : Karrer et al. (2000) developed a selective synthesis method for this compound, which is of interest for industrial applications (Karrer et al., 2000).

Synthesis of Aryl-(Z)-Vinyl Chlorides : Su and Jin (2007) described a catalytic and green synthesis approach for aryl-(Z)-vinyl chlorides using benzoyl chloride, contributing to more sustainable chemical processes (Su & Jin, 2007).

Safety and Hazards

4-(Trichloromethyl)benzoyl chloride is combustible and causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It should be kept away from heat/sparks/open flames/hot surfaces .

Mecanismo De Acción

Mode of Action

4-(Trichloromethyl)benzoyl chloride, like other acid chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions with various nucleophiles. The trichloromethyl group attached to the benzene ring may influence the electronic properties of the molecule, potentially affecting its reactivity .

Action Environment

The action, efficacy, and stability of 4-(Trichloromethyl)benzoyl chloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other reactive species. Acid chlorides are generally stable under dry conditions but react vigorously with water .

Propiedades

IUPAC Name |

4-(trichloromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIAVCRNJMPGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

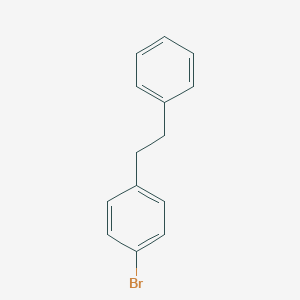

C1=CC(=CC=C1C(=O)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163889 | |

| Record name | 4-(Trichloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trichloromethyl)benzoyl chloride | |

CAS RN |

14815-86-2 | |

| Record name | 4-(Trichloromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14815-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trichloromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014815862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC152024 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Trichloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trichloromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

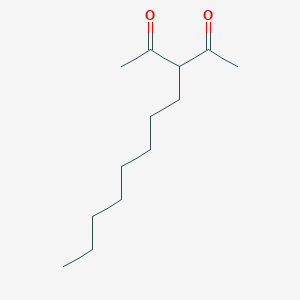

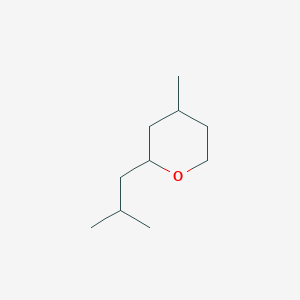

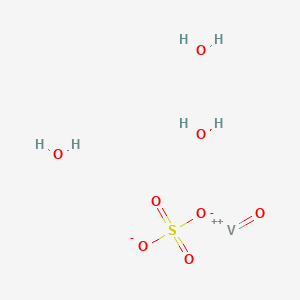

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)